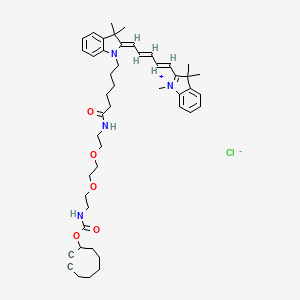
Cy5-PEG2-SCO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy5-PEG2-SCO is a dye derivative of Cyanine 5 containing two polyethylene glycol units. It features a succinimidyl carbonate group that can covalently bond to amino groups, making it particularly useful for labeling proteins and peptides, especially those containing lysine residues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy5-PEG2-SCO involves the conjugation of Cyanine 5 with polyethylene glycol units and the introduction of a succinimidyl carbonate group. The reaction typically occurs under mild conditions to preserve the functional groups and ensure high yield. The process involves:
Conjugation of Cyanine 5 with Polyethylene Glycol: This step involves the reaction of Cyanine 5 with polyethylene glycol units in the presence of a coupling agent.
Introduction of Succinimidyl Carbonate Group: The final step involves the reaction of the polyethylene glycol-conjugated Cyanine 5 with succinimidyl carbonate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification techniques to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Cy5-PEG2-SCO primarily undergoes substitution reactions due to the presence of the succinimidyl carbonate group. This group reacts with amino groups in proteins and peptides, forming stable covalent bonds .
Common Reagents and Conditions
Reagents: Common reagents include Cyanine 5, polyethylene glycol, and succinimidyl carbonate.
Conditions: Reactions are typically carried out under mild conditions to preserve the functional groups and ensure high yield.
Major Products
The major product of the reaction between this compound and amino groups in proteins or peptides is a covalently bonded conjugate, which retains the fluorescent properties of Cyanine 5 .
Scientific Research Applications
Cy5-PEG2-SCO has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in labeling proteins and peptides for imaging and tracking in live cells.
Medicine: Utilized in diagnostic assays and therapeutic monitoring.
Industry: Applied in the development of biosensors and other analytical tools
Mechanism of Action
Cy5-PEG2-SCO exerts its effects through the covalent bonding of its succinimidyl carbonate group to amino groups in proteins and peptides. This covalent bond formation is facilitated by the nucleophilic attack of the amino group on the carbonyl carbon of the succinimidyl carbonate group. The resulting conjugate retains the fluorescent properties of Cyanine 5, allowing for visualization and tracking in various applications .
Comparison with Similar Compounds
Similar Compounds
Cy3-PEG2-SCO: Similar structure but with different fluorescent properties.
Cy5.5-PEG2-SCO: Another derivative with slightly different spectral properties.
Cy7-PEG2-SCO: Features a longer polymethine chain, resulting in different absorption and emission properties
Uniqueness
Cy5-PEG2-SCO is unique due to its optimal balance of fluorescence efficiency and stability, making it highly suitable for a wide range of applications. Its ability to form stable covalent bonds with amino groups in proteins and peptides further enhances its versatility .
Properties
Molecular Formula |
C47H63ClN4O5 |
|---|---|
Molecular Weight |
799.5 g/mol |
IUPAC Name |
cyclooct-2-yn-1-yl N-[2-[2-[2-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C47H62N4O5.ClH/c1-46(2)38-23-16-18-25-40(38)50(5)42(46)27-13-9-14-28-43-47(3,4)39-24-17-19-26-41(39)51(43)32-20-10-15-29-44(52)48-30-33-54-35-36-55-34-31-49-45(53)56-37-21-11-7-6-8-12-22-37;/h9,13-14,16-19,23-28,37H,6-8,10-11,15,20-21,29-36H2,1-5H3,(H-,48,49,52,53);1H |
InChI Key |
WLRCYNCCQPLXED-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-3-((3,4-dimethoxyphenethyl)amino)propan-1-one](/img/structure/B12375656.png)
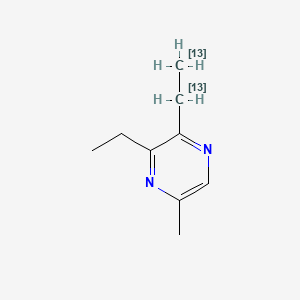
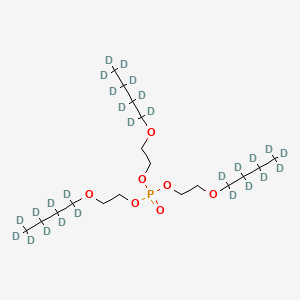
![4-[2-[4-[[1-[4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]-6-(1,5-dimethyl-6-oxopyridin-3-yl)quinazolin-2-yl]piperidin-4-yl]methyl]piperazin-1-yl]-2-oxoethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12375669.png)
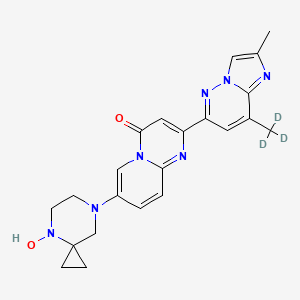
![1-[7-[6-ethenyl-8-ethoxy-7-(5-methyl-1H-indazol-4-yl)-2-(1-methylpiperidin-4-yl)oxyquinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one](/img/structure/B12375681.png)
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[8-aminooctyl-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfonylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12375688.png)
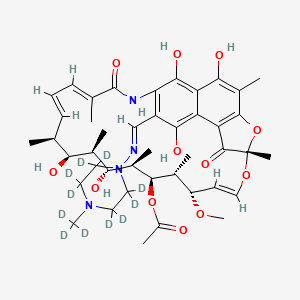
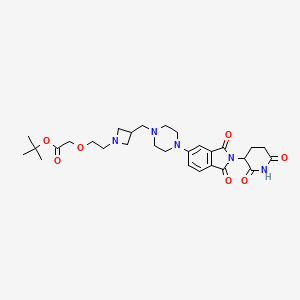
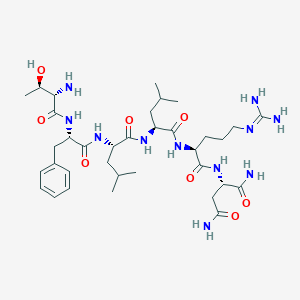
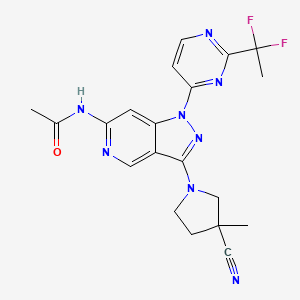
![2-Hydroxy-5-[2-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]benzoic acid](/img/structure/B12375710.png)
![[(5-{1-[4-(2-Tert-butyl-[1,3]dioxolan-2-ylmethoxy)-3-methyl-phenyl]-1-ethyl-propyl}-7-methyl-benzofuran-2-carbonyl)-amino]-acetic acid](/img/structure/B12375712.png)

